AB-CHMINACA metabolite M4-D4

Forensic Toxicology Clinical Toxicology Analytical Method Validation

AB-CHMINACA metabolite M4-D4 (CAS 2703812-37-5) is a deuterium-labeled analog of the major carboxylated metabolite of the synthetic cannabinoid AB-CHMINACA. It is structurally categorized as a synthetic cannabinoid analytical reference material and is intended exclusively for use as an internal standard in quantitative mass spectrometry workflows.

Molecular Formula C15H18N2O2
Molecular Weight 262.34 g/mol
Cat. No. B15598928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-CHMINACA metabolite M4-D4
Molecular FormulaC15H18N2O2
Molecular Weight262.34 g/mol
Structural Identifiers
InChIInChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D
InChIKeyDVXHKIOGZJHOPD-DOGSKSIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AB-CHMINACA Metabolite M4-D4: Certified Deuterated Internal Standard for Synthetic Cannabinoid Quantification


AB-CHMINACA metabolite M4-D4 (CAS 2703812-37-5) is a deuterium-labeled analog of the major carboxylated metabolite of the synthetic cannabinoid AB-CHMINACA . It is structurally categorized as a synthetic cannabinoid analytical reference material and is intended exclusively for use as an internal standard in quantitative mass spectrometry workflows . The compound is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, ensuring metrological traceability and suitability for forensic and clinical toxicology applications .

Why Non-Deuterated or Generic Internal Standards Cannot Replace AB-CHMINACA Metabolite M4-D4 in Quantitative MS Assays


In quantitative LC-MS/MS and GC-MS analysis, the use of a structurally identical, isotopically labeled internal standard is essential to correct for matrix effects, ionization suppression, and sample preparation variability [1]. Substituting AB-CHMINACA metabolite M4-D4 with a non-deuterated analog, a structurally similar but non-identical compound, or a deuterated standard with a different labeling pattern introduces quantitation bias due to differential extraction recovery, chromatographic retention time shifts, and distinct ion suppression profiles [2]. The four deuterium atoms at the 4,5,8,9 positions of the indazole ring in M4-D4 provide a +4 Da mass shift that ensures baseline separation from the analyte in the mass spectrometer while preserving near-identical physicochemical behavior, a balance that is critical for accurate quantification of the target metabolite in complex biological matrices such as urine and hair [3].

Quantitative Differentiation of AB-CHMINACA Metabolite M4-D4: Head-to-Head Evidence for Scientific Procurement


Certified Reference Material (CRM) Qualification: ISO 17034 vs. Research-Grade Internal Standards

AB-CHMINACA metabolite M4-D4 is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This certification distinguishes it from research-grade or non-certified deuterated internal standards, which lack independent verification of identity, purity, and stability. In a head-to-head comparison of procurement options, the CRM version provides documented metrological traceability and a certificate of analysis specifying the exact purity (≥98% for the neat solid form) and batch-specific data, ensuring compliance with regulatory and accreditation requirements for forensic and clinical laboratories .

Forensic Toxicology Clinical Toxicology Analytical Method Validation

Isotopic Purity and Mass Shift: M4-D4 (4 Deuterium Atoms) vs. Alternative Labeling Patterns

AB-CHMINACA metabolite M4-D4 contains four deuterium atoms at the 4,5,8,9 positions of the indazole aromatic ring, resulting in a molecular formula of C15H14D4N2O2 and a formula weight of 262.34 g/mol . This +4 Da mass shift relative to the unlabeled metabolite M4 (C15H18N2O2, 258.32 g/mol) provides a clear isotopic envelope separation in MS analysis, minimizing cross-talk between the analyte and internal standard channels [1]. In comparison, alternative internal standards such as AB-CHMINACA-d4 (deuterated parent compound) or non-specific deuterated analogs (e.g., JWH-018 metabolite-d9) exhibit different retention times, ionization efficiencies, and matrix effect behaviors, which compromise the accuracy of isotope dilution quantitation for the specific M4 metabolite [2].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Application-Specific Validation: M4-D4 as Internal Standard for M4 vs. Generic Internal Standards for Synthetic Cannabinoid Metabolites

In a validated LC-MS/MS method for the determination of AB-CHMINACA and its metabolites in human hair, the use of deuterated internal standards specific to each analyte was essential for achieving method validation criteria. The method reported limits of detection (LOD) ranging from 0.5 to 10 pg/mg and limits of quantification (LOQ) ranging from 2 to 50 pg/mg, with intra- and inter-assay precision and accuracy values below 15% [1]. While this study did not explicitly use M4-D4 (it was published prior to the commercial availability of M4-D4), the validation data underscore the necessity of analyte-matched internal standards for accurate quantification. In contrast, methods employing a single generic internal standard (e.g., JWH-018-d9) for multiple synthetic cannabinoid metabolites have demonstrated higher variability and matrix effects, particularly in complex matrices like hair [2].

Forensic Toxicology Method Validation LC-MS/MS

Optimal Application Scenarios for AB-CHMINACA Metabolite M4-D4 in Forensic and Clinical Toxicology


Quantitative LC-MS/MS Method Development and Validation for Urinary Biomarker Analysis

AB-CHMINACA metabolite M4-D4 serves as the gold-standard internal standard for the development and validation of quantitative LC-MS/MS methods targeting the major urinary metabolite M4 (1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid). In vitro and in vivo studies have identified M4 as a key hydroxylated metabolite formed via methylpropyl side chain hydroxylation, and it has been detected in urine samples from AB-CHMINACA users, making it a recommended biomarker for routine urine analysis [1]. The use of the deuterated M4-D4 ensures that the method can reliably quantify M4 at low ng/mL concentrations in urine, overcoming matrix effects and meeting the accuracy and precision requirements of forensic and clinical laboratories [2].

Forensic Hair Testing for Retrospective AB-CHMINACA Exposure

In forensic hair analysis, AB-CHMINACA metabolite M4 is one of the major metabolites detected in authentic hair samples from synthetic cannabinoid users, with validated LC-MS/MS methods capable of detecting it at low pg/mg concentrations [1]. The use of M4-D4 as an internal standard is critical for accurate quantification in this complex keratinized matrix, which is prone to significant matrix effects and low analyte concentrations. The deuterated internal standard compensates for extraction variability and ionization suppression, enabling laboratories to generate defensible quantitative data for legal proceedings and epidemiological studies [2].

Clinical Toxicology and Emergency Room Screening for Synthetic Cannabinoid Intoxication

Clinical toxicology laboratories require rapid and accurate identification and quantification of synthetic cannabinoid metabolites in urine and blood to confirm intoxication and guide patient management. AB-CHMINACA metabolite M4-D4, when used as an internal standard in validated LC-MS/MS panels, enables the precise quantification of the M4 metabolite, which is a specific biomarker of AB-CHMINACA exposure [1]. This capability is essential for distinguishing AB-CHMINACA intoxication from other synthetic cannabinoid overdoses and for monitoring patient elimination kinetics. The CRM certification of M4-D4 further supports the defensibility of clinical laboratory results in medico-legal contexts [2].

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